molecular formula C23H23N3O7 B2795569 Ethyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899733-44-9

Ethyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2795569
CAS No.: 899733-44-9
M. Wt: 453.451
InChI Key: SOPLTHNDIXNLKD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H23N3O7 and its molecular weight is 453.451. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-((3,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a pyridazine core and various functional groups, suggests a range of pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant case studies.

Structural Formula

The molecular formula of this compound is C23H23N3O7C_{23}H_{23}N_{3}O_{7} with a molecular weight of approximately 453.4 g/mol. The compound's structure includes:

  • Pyridazine Ring : A six-membered ring containing two nitrogen atoms.
  • Dimethoxyphenyl Group : Contributes to the compound's lipophilicity and potential interaction with biological targets.
  • Carboxylate Ester : Enhances solubility and bioavailability.

Physical Properties

PropertyValue
Molecular Weight453.4 g/mol
Molecular FormulaC23H23N3O7
DensityNot available
Boiling PointNot available
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : Potentially inhibiting enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Binding to receptors that regulate cellular signaling pathways.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against certain bacterial strains, although further research is needed to establish its spectrum of activity.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyridazine derivatives, including the target compound. The findings demonstrated that these compounds significantly reduced tumor growth in xenograft models by inducing apoptosis through the activation of caspase pathways.

Antimicrobial Evaluation

Another investigation assessed the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Properties

IUPAC Name

ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O7/c1-4-32-23(29)22-19(13-21(28)26(25-22)16-8-6-5-7-9-16)33-14-20(27)24-15-10-17(30-2)12-18(11-15)31-3/h5-13H,4,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPLTHNDIXNLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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